![molecular formula C15H13N3O8S2 B14371095 Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate CAS No. 92207-57-3](/img/structure/B14371095.png)
Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of ethyl, benzenesulfonyl, and 2,4-dinitrophenyl groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the 2,4-dinitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activities. The pathways involved may include the disruption of metabolic processes or signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent in biochemical studies.
Ethyl (2,4-dinitrophenyl)carbamate: Shares structural similarities but differs in its reactivity and applications.
Uniqueness
Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate is unique due to the presence of both benzenesulfonyl and 2,4-dinitrophenyl groups, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
92207-57-3 |
|---|---|
Fórmula molecular |
C15H13N3O8S2 |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
ethyl N-(benzenesulfonyl)-N-(2,4-dinitrophenyl)sulfanylcarbamate |
InChI |
InChI=1S/C15H13N3O8S2/c1-2-26-15(19)18(28(24,25)12-6-4-3-5-7-12)27-14-9-8-11(16(20)21)10-13(14)17(22)23/h3-10H,2H2,1H3 |
Clave InChI |
LNWGPCWSJAEUIN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
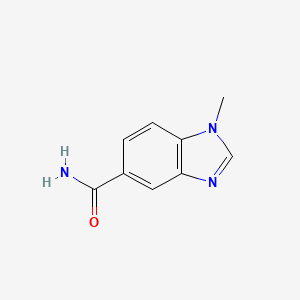
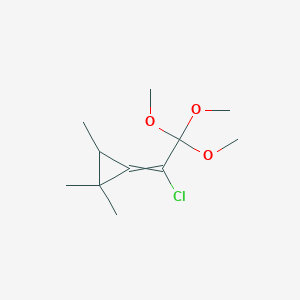
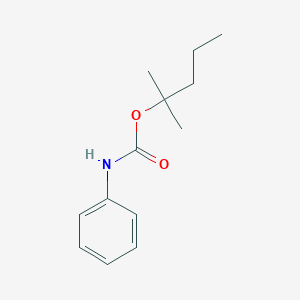

![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)
![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)
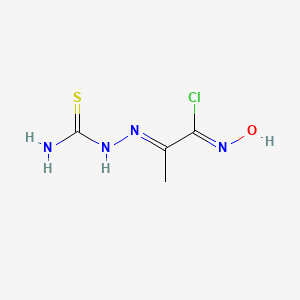
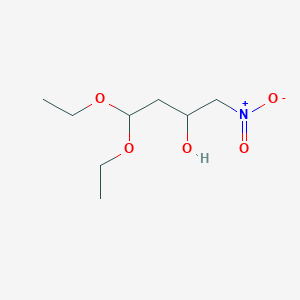
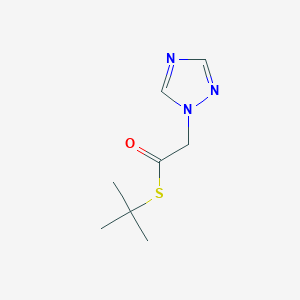

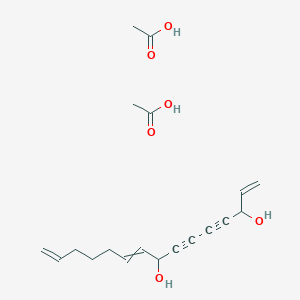
![4,4'-[Carbonylbis(methylazanediyl)]dibenzoic acid](/img/structure/B14371079.png)
![1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine](/img/structure/B14371083.png)
